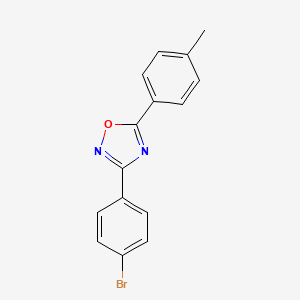
Methyl-3-(2-Amino-1,3-thiazol-4-yl)propanoat
Übersicht
Beschreibung
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazol-Derivate, darunter Methyl-3-(2-Amino-1,3-thiazol-4-yl)propanoat, haben sich als signifikant antimikrobiell erwiesen. Diese Verbindungen können synthetisiert und modifiziert werden, um ihre Wirksamkeit gegen verschiedene mikrobielle Stämme zu erhöhen. Das Vorhandensein des Thiazol-Restes trägt zur Fähigkeit der Verbindung bei, das Wachstum von Bakterien und anderen Krankheitserregern zu hemmen .
Antikrebsaktivität
Der Thiazolring ist ein häufiges Merkmal vieler Antikrebsmittel. Die Forschung hat gezeigt, dass Modifikationen an der Thiazolstruktur zur Entwicklung neuer Moleküle mit potenten Antitumoreigenschaften führen können. Dazu gehört die Fähigkeit, die Zellteilung zu stören und Apoptose in Krebszellen zu induzieren .
Aktivität gegen Alzheimer
Thiazolverbindungen wurden auf ihre potenzielle Rolle bei der Behandlung der Alzheimer-Krankheit untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, die für Alzheimer relevant sind, bietet einen vielversprechenden Weg für die Entwicklung neuer Therapeutika .
Antihypertensive Aktivität
Einige Thiazol-Derivate zeigen eine antihypertensive Aktivität, die entscheidend für die Behandlung von Bluthochdruck ist. Die strukturellen Merkmale dieser Verbindungen können optimiert werden, um ihre Wechselwirkung mit biologischen Systemen zu verbessern, die für die Regulierung des Blutdrucks verantwortlich sind .
Antioxidative Eigenschaften
Thiazol-Derivate wurden auf ihre antioxidativen Eigenschaften untersucht, die wichtig sind, um den Körper vor oxidativem Stress zu schützen. Bestimmte synthetisierte Thiazolverbindungen haben eine starke antioxidative Aktivität gezeigt, die bei der Vorbeugung oder Behandlung von Krankheiten nützlich sein könnte, die mit oxidativem Schaden verbunden sind .
Antifungalaktivität
Die antifungale Aktivität von Thiazol-Derivaten macht sie wertvoll für die Entwicklung neuer Behandlungen von Pilzinfektionen. Diese Verbindungen können so konzipiert werden, dass sie spezifische Pilzpathogene angreifen, wodurch eine Alternative zu bestehenden Antimykotika geschaffen wird .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities . .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to play a role in the regulation of central inflammation and can also be used to control the brain inflammation process .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it a versatile molecule in biochemical reactions . The interactions of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate with enzymes such as thiamine pyrophosphate-dependent enzymes are of particular interest, as these enzymes play crucial roles in cellular metabolism.
Cellular Effects
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their synthesis . Additionally, Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate may impact cellular metabolism by affecting the release of energy from carbohydrates during metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate involves its binding interactions with biomolecules. The thiazole ring in the compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of cellular pathways, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is relatively stable under standard laboratory conditions . Long-term exposure to certain conditions may lead to degradation, which can affect its biological activity and cellular function.
Dosage Effects in Animal Models
The effects of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s thiazole ring can participate in various biochemical reactions, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate in different tissues can influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGXHZFNYKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354725 | |
| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-75-1 | |
| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)


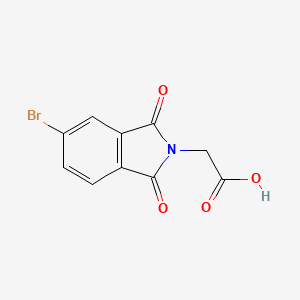

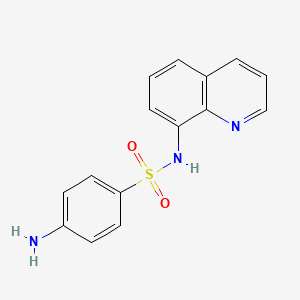
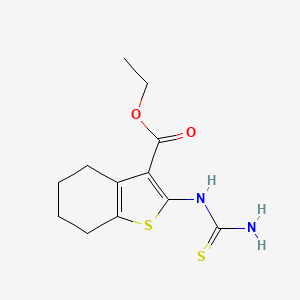
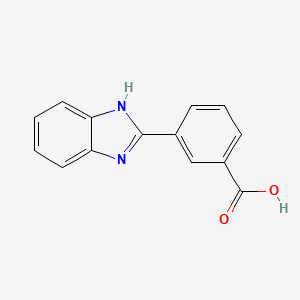


![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
